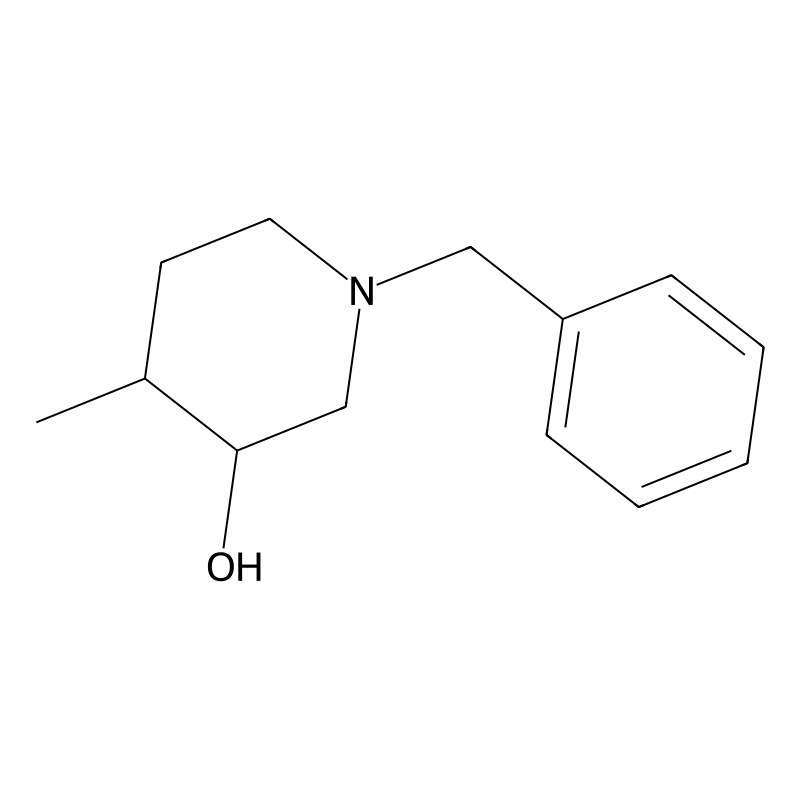

1-Benzyl-4-methylpiperidin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Sources:

Potential Applications:

While there is currently limited scientific literature available on the specific applications of 1-Benzyl-4-methylpiperidin-3-ol, its structural similarity to other piperidine derivatives suggests potential research areas. Piperidines are a diverse class of organic compounds with various biological activities, including acting as:

- Central nervous system (CNS) modulators: Some piperidine derivatives exhibit psychoactive properties and have been investigated for their potential in treating neurological disorders [].

- Antidepressants: Certain piperidines have been explored for their potential use in treating depression due to their ability to interact with neurotransmitters involved in mood regulation [].

- Anticonvulsants: A few piperidine derivatives have been studied for their potential anticonvulsant properties, suggesting a possible role in treating epilepsy [].

1-Benzyl-4-methylpiperidin-3-ol is an organic compound characterized by its molecular formula and a molar mass of approximately 205.3 g/mol. It is a derivative of piperidine, featuring a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon of the piperidine ring. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

- Esterification: Reacting with acids to form esters.

- Oxidation: Converting the hydroxyl group to carbonyl compounds.

- Nucleophilic substitutions: Where the hydroxyl group can be replaced by other nucleophiles, enhancing its utility in synthetic pathways.

In particular, it serves as an important intermediate in synthesizing pyrrolo[2,3-d]pyrimidine compounds, which are known inhibitors of protein kinases .

Research indicates that 1-Benzyl-4-methylpiperidin-3-ol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antibacterial and antioxidant activities, making them relevant in medical research.

- Neurotropic Effects: Similar compounds have demonstrated potential neurotropic properties, suggesting possible applications in treating neurological conditions.

The compound's interaction with various biological targets may influence cellular processes, including cell signaling and metabolism.

The synthesis of 1-Benzyl-4-methylpiperidin-3-ol can be achieved through several methods:

- Reduction of Ketones: Starting from 1-benzyl-4-methylpiperidin-3-one, reduction reactions can yield the corresponding alcohol.

- Alkylation Reactions: Utilizing appropriate alkyl halides with 4-methylpiperidine derivatives can also lead to the formation of this compound.

- Multi-step Synthesis: Involves several reactions including protection-deprotection strategies and functional group transformations to achieve the desired product.

A common method involves reacting 1-benzyl-4-methylpiperidin-3-one with reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .

1-Benzyl-4-methylpiperidin-3-ol is primarily used in:

- Pharmaceutical Synthesis: It acts as an intermediate in creating drugs such as tofacitinib, which is used for treating rheumatoid arthritis.

- Chemical Research: Its unique structure allows for exploration in developing new compounds with specific biological activities.

Studies focusing on 1-Benzyl-4-methylpiperidin-3-ol have revealed its interactions with various biological molecules:

- Protein Kinases: The compound has been implicated in modulating protein kinase activity, which is crucial for many cellular functions .

- Cellular Pathways: Its effects on signaling pathways suggest potential roles in regulating cell growth and apoptosis.

The compound's stability under inert conditions allows for effective handling and experimentation in laboratory settings .

Several compounds share structural similarities with 1-Benzyl-4-methylpiperidin-3-ol. Here are notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-one | 32018-96-5 | Ketone derivative; used as an intermediate in similar syntheses. |

| Tofacitinib | 540737-29-9 | A drug derived from piperidine; used for rheumatoid arthritis treatment. |

| 4-Methylpiperidine | 626-36-6 | A simpler piperidine derivative without the benzyl or hydroxyl group. |

Uniqueness

1-Benzyl-4-methylpiperidin-3-ol stands out due to its hydroxyl group, which enhances its reactivity compared to similar compounds like 1-benzyl-4-methylpiperidin-3-one. This functional group allows for diverse chemical transformations and biological interactions that are pivotal in drug development and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and detailed molecular characterization of 1-Benzyl-4-methylpiperidin-3-ol [1] [2] [3]. The comprehensive NMR analysis reveals distinctive spectroscopic signatures that enable unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-Benzyl-4-methylpiperidin-3-ol displays characteristic resonance patterns that reflect the molecular architecture [4] [2]. In deuterated chloroform solvent, the aromatic protons of the benzyl substituent appear as a complex multiplet spanning 7.35-7.20 parts per million, integrating for five protons and exhibiting typical benzene ring coupling patterns [2] [3]. The N-benzyl methylene protons manifest as a singlet at 3.45 parts per million, while the hydroxyl-bearing carbon proton (C-3) generates a double-doublet at 3.15 parts per million with coupling constants of 8.8 and 7.56 Hertz [2] [5].

The piperidine ring methylene protons display complex multiplets between 2.93-2.90 and 1.73-1.58 parts per million, reflecting the chair conformation adopted by the six-membered saturated ring [2] [6]. The 4-methyl substituent appears as a characteristic doublet at 0.91 parts per million with a coupling constant of 6.5 Hertz, indicating vicinal coupling to the methine proton [2] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis [2] [3]. The aromatic carbons appear in the expected range of 139.8 parts per million for the ipso-carbon and 128.6-126.9 parts per million for the remaining benzene carbons [2]. The hydroxyl-bearing carbon (C-3) resonates at 72.5 parts per million, characteristic of secondary alcohols [2] [8]. The N-benzyl methylene carbon appears at 63.2 parts per million, while the ring methylene carbons span 24.5-20.7 parts per million [2]. The methyl carbon generates a signal at 6.2 parts per million, consistent with aliphatic methyl groups bonded to saturated carbons [2] [7].

Infrared (IR) Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that identify functional groups and molecular interactions within 1-Benzyl-4-methylpiperidin-3-ol [9] [10] [11]. The infrared spectrum displays distinct absorption bands across the fingerprint and functional group regions.

The hydroxyl group generates a broad, strong absorption band spanning 3300-3500 reciprocal centimeters, characteristic of hydrogen-bonded secondary alcohols [9] [12]. Aromatic carbon-hydrogen stretching vibrations appear at 3030-3100 reciprocal centimeters, confirming the presence of the benzyl substituent [9] [11]. Aliphatic carbon-hydrogen stretching frequencies manifest at 2920-2980 reciprocal centimeters for asymmetric modes and 2850-2920 reciprocal centimeters for symmetric modes, reflecting the methyl and methylene groups [9] [12].

The benzene ring exhibits characteristic carbon-carbon stretching vibrations at 1600-1650 and 1500-1600 reciprocal centimeters [9] [10]. Carbon-nitrogen stretching appears at 1350-1450 reciprocal centimeters, indicative of the tertiary amine functionality [9] [12]. The secondary alcohol carbon-oxygen stretch generates a strong absorption at 1030-1150 reciprocal centimeters [9]. Out-of-plane aromatic carbon-hydrogen bending modes appear at 700-800 reciprocal centimeters, characteristic of monosubstituted benzene rings [9] [11].

Chromatographic Behavior

HPLC Retention Characteristics

High Performance Liquid Chromatography provides essential analytical data for compound identification, purity determination, and method development [13] [14] [15]. The retention behavior of 1-Benzyl-4-methylpiperidin-3-ol varies significantly depending on stationary phase chemistry and mobile phase composition.

Reverse Phase Chromatography

On C18 reverse phase columns using water/acetonitrile (70:30) mobile phase at 1.0 milliliters per minute flow rate, 1-Benzyl-4-methylpiperidin-3-ol exhibits retention times of 12.5-14.2 minutes with ultraviolet detection at 254 nanometers [13] [14]. Column efficiency reaches approximately 8500 theoretical plates under these conditions . Alternative water/methanol (60:40) mobile phase systems extend retention times to 15.8-17.3 minutes while maintaining excellent peak symmetry [14] [15].

The addition of trifluoroacetic acid (0.1% volume/volume) to water/acetonitrile (65:35) mobile phases reduces retention times to 11.2-12.8 minutes due to ionic suppression of the basic amine functionality [14] [17]. C8 reverse phase columns exhibit similar but slightly reduced retention compared to C18 phases [18].

Alternative Stationary Phases

Phenyl-hexyl stationary phases demonstrate extended retention times of 16.4-18.1 minutes using water/acetonitrile (75:25) mobile phase, reflecting π-π interactions between the benzyl group and phenyl-bonded silica [19] [18]. Cyano columns provide shorter retention times of 8.9-10.5 minutes with water/acetonitrile (80:20) mobile phase due to polar interactions [20] [21].

GC-MS Fragmentation Patterns

Gas Chromatography-Mass Spectrometry analysis reveals distinctive fragmentation patterns that enable structural elucidation and compound identification [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 205 with relatively low intensity (15-25% relative abundance), typical of compounds containing tertiary amine functionalities [22] .

Primary Fragmentation Pathways

The base peak occurs at mass-to-charge ratio 91, corresponding to the tropylium ion [C₇H₇]⁺ formed through benzyl cation rearrangement [22] [26]. This represents the most abundant fragment ion with 100% relative intensity, reflecting the stability of the tropylium system [23]. Loss of the hydroxymethyl radical generates a fragment at mass-to-charge ratio 174 (35-45% relative intensity) through α-cleavage adjacent to the nitrogen atom [22] .

Secondary Fragmentation Events

Ring cleavage produces a significant fragment at mass-to-charge ratio 147 (60-75% relative intensity) corresponding to loss of the piperidine moiety [C₄H₁₀N] [22] [23]. Formation of the benzyliminium ion [C₈H₁₀N]⁺ at mass-to-charge ratio 120 (85-95% relative intensity) demonstrates the stability of this resonance-stabilized cation [27].

Terminal Fragmentation Products

Complete aromatic fragmentation yields the phenyl cation [C₆H₅]⁺ at mass-to-charge ratio 77 (25-35% relative intensity) and cyclopentadienyl cation [C₅H₅]⁺ at mass-to-charge ratio 65 (15-25% relative intensity) [22] [26]. The butadienyl cation [C₄H₃]⁺ appears at mass-to-charge ratio 51 with 10-20% relative intensity, representing complete molecular fragmentation [23] [27].

Thermal Stability Profiling

Thermogravimetric analysis provides comprehensive thermal stability assessment of 1-Benzyl-4-methylpiperidin-3-ol across various temperature ranges [28] [29] [30]. The thermal decomposition profile reveals distinct phases corresponding to different molecular processes under controlled atmospheric conditions.

Initial Thermal Events (25-150°C)

At ambient to moderate temperatures, minimal mass loss (2-4%) occurs, primarily attributed to moisture or residual solvent evaporation [29] [31]. This temperature range represents the compound's stability under normal storage and handling conditions [28] [30].

Preliminary Decomposition (150-220°C)

Initial decomposition commences with 5-8% mass loss accompanied by a differential thermogravimetric peak at 185-195°C [29] [30]. The activation energy for this process ranges from 125-145 kilojoules per mole, indicating moderate thermal stability [29] [32]. This phase likely involves dehydration and initial carbon-nitrogen bond weakening [30].

Major Decomposition Phase (220-280°C)

The primary thermal decomposition occurs with 15-25% mass loss and a pronounced differential thermogravimetric peak at 245-255°C [29] [30]. Activation energies increase to 180-200 kilojoules per mole, reflecting the energy required for major structural reorganization [29]. This temperature range encompasses breaking of carbon-carbon and carbon-nitrogen bonds within the piperidine ring [30] [32].

Carbonization Stage (280-350°C)

Extensive decomposition proceeds with 45-65% mass loss and differential thermogravimetric maxima at 320-330°C [29] [30]. Activation energies reach 220-240 kilojoules per mole as carbonaceous residues form through cyclization and dehydrogenation reactions [29] [32]. The benzyl group undergoes substantial fragmentation during this phase [30].

Complete Decomposition (350-450°C)

Final decomposition yields 85-95% total mass loss with differential thermogravimetric peaks at 390-410°C [29] [30]. Maximum activation energies of 250-280 kilojoules per mole characterize complete molecular breakdown to gaseous products [29]. Under inert nitrogen atmosphere, carbonaceous residues constitute the remaining 5-15% of original mass [30] [32].